molecular formula C14H13FN2O B13682007 1-(3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)ethanone

1-(3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)ethanone

Cat. No.: B13682007
M. Wt: 244.26 g/mol
InChI Key: HBMFMTXDRMMQJQ-UHFFFAOYSA-N
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Description

1-(3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)ethanone is a chemical compound with the molecular formula C₁₄H₁₃FN₂O and a molecular weight of 244.26 g/mol . This compound is characterized by the presence of an amino group, a fluorobenzyl group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)ethanone typically involves multi-step organic reactions. One common method includes the initial formation of 2-amino-5-fluoropyridine, which is then subjected to further transformations such as acetylation and benzylation . The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. The use of continuous flow reactors and automated synthesis can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an amino group and a fluorobenzyl group attached to the pyridine ring.

Properties

Molecular Formula

C14H13FN2O

Molecular Weight

244.26 g/mol

IUPAC Name

1-[3-amino-5-[(4-fluorophenyl)methyl]pyridin-2-yl]ethanone

InChI

InChI=1S/C14H13FN2O/c1-9(18)14-13(16)7-11(8-17-14)6-10-2-4-12(15)5-3-10/h2-5,7-8H,6,16H2,1H3

InChI Key

HBMFMTXDRMMQJQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)CC2=CC=C(C=C2)F)N

Origin of Product

United States

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